molecular formula C9H7BrClNO2S B13570514 7-bromo-1-methyl-1H-indole-3-sulfonyl chloride

7-bromo-1-methyl-1H-indole-3-sulfonyl chloride

Cat. No.: B13570514
M. Wt: 308.58 g/mol
InChI Key: ZCIVZOSXUQYNEQ-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-indole-3-sulfonyl chloride (molecular formula: C₉H₇BrClNO₂S, molecular weight: 333.58 g/mol) is a halogenated indole derivative characterized by a bromine atom at position 7, a methyl group at position 1, and a sulfonyl chloride group at position 2. This compound is pivotal in organic synthesis and medicinal chemistry due to its reactive sulfonyl chloride moiety and halogen substituent, enabling diverse derivatization for drug discovery and materials science applications.

Properties

Molecular Formula

C9H7BrClNO2S

Molecular Weight

308.58 g/mol

IUPAC Name

7-bromo-1-methylindole-3-sulfonyl chloride

InChI

InChI=1S/C9H7BrClNO2S/c1-12-5-8(15(11,13)14)6-3-2-4-7(10)9(6)12/h2-5H,1H3

InChI Key

ZCIVZOSXUQYNEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-methyl-1H-indole-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the indole ring. One common method involves the reaction of 7-bromo-1-methyl-1H-indole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1H-indole-3-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the indole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Electrophilic Aromatic Substitution: Catalysts such as palladium or copper complexes are often employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

7-Bromo-1-methyl-1H-indole-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The bromine atom and the indole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity, stability, and biological activity of indole derivatives are heavily influenced by substituent type, position, and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Functional Groups Unique Properties/Applications References
7-Bromo-1-methyl-1H-indole-3-sulfonyl chloride Br (C7), CH₃ (C1), SO₂Cl (C3) High reactivity for nucleophilic substitution; potential antimicrobial/anticancer applications N/A
7-Methoxy-1H-indole-3-sulfonyl chloride OCH₃ (C7), SO₂Cl (C3) Enhanced electronic effects due to methoxy; used in antiviral research
7-Chloro-1H-indole-3-sulfonyl chloride Cl (C7), SO₂Cl (C3) Lower lipophilicity vs. Br; altered biological activity
1-Methyl-1H-indole-7-sulfonyl chloride CH₃ (C1), SO₂Cl (C7) Altered regiochemistry reduces sulfonation efficiency
6-Methoxy-1H-indole-3-sulfonyl chloride OCH₃ (C6), SO₂Cl (C3) Distinct reactivity in electrophilic substitution
7-Bromo-3-chloro-4-methoxy-1H-indole Br (C7), Cl (C3), OCH₃ (C4) Dual halogenation increases steric hindrance; antimicrobial applications
4-Bromo-7-chloro-1-methyl-1H-indole Br (C4), Cl (C7), CH₃ (C1) Halogen repositioning alters binding affinity in drug design

Impact of Substituent Position and Type

  • Halogen Effects : Bromine at C7 (as in the target compound) increases lipophilicity and steric bulk compared to chlorine (e.g., 7-Chloro-1H-indole-3-sulfonyl chloride), enhancing membrane permeability in biological systems .
  • Methyl vs. Methoxy : The methyl group at C1 in the target compound improves metabolic stability compared to methoxy-substituted analogs (e.g., 7-Methoxy-1H-indole-3-sulfonyl chloride), which may undergo demethylation .
  • Sulfonyl Chloride Position : The C3 sulfonyl chloride group facilitates efficient nucleophilic displacement reactions, unlike analogs with sulfonyl groups at C7 (e.g., 1-Methyl-1H-indole-7-sulfonyl chloride), which exhibit lower reactivity .

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